Thieno[3,2-b]thiophene-2-carboxylic acid
Description
Significance as a Heterocyclic Building Block in Organic Synthesis and Materials Science
Thieno[3,2-b]thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. tcichemicals.com Its chemical structure allows for various modifications, enabling the synthesis of more complex molecules. arkat-usa.org For instance, it is a key starting material for producing thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids through reactions like the Fischer indolization. arkat-usa.orgarkat-usa.org This process involves reacting the thieno[3,2-b]thiophene (B52689) derivative with arylhydrazines to construct a new indole (B1671886) ring fused to the original thiophene (B33073) structure. arkat-usa.org
In materials science, this compound is utilized as a fundamental component for small molecule semiconductor building blocks. tcichemicals.com The inherent properties of the thieno[3,2-b]thiophene core, such as its planarity and extended π-conjugation, are desirable for creating materials with specific electronic and optical characteristics. ossila.comresearchgate.net
Key Properties of this compound:
| Property | Value |
| CAS Number | 1723-27-9 |
| Molecular Formula | C₇H₄O₂S₂ |
| Molecular Weight | 184.24 g/mol |
| Appearance | White to Yellow to Green powder to crystal |
| Purity | >98.0% |
This table is based on data from references scbt.comsigmaaldrich.comtcichemicals.com.
Role in Conjugated Organic Materials with Unique Electronic Properties
The fused ring system of thieno[3,2-b]thiophene provides a high degree of π-conjugation, which is essential for developing organic materials with tailored electronic properties. ossila.comresearchgate.net When incorporated into polymers, it can enhance the material's ability to transport charge, a crucial factor for applications in electronics. mdpi.comresearchgate.net
Researchers have synthesized and characterized various oligomers and polymers containing the thieno[3,2-b]thiophene unit. rsc.orgmdpi.com These materials often exhibit properties of p-type organic semiconductors, meaning they conduct electricity through the movement of positive charge carriers (holes). rsc.orgresearchgate.net The electronic and optical properties of these materials, such as their UV-Vis absorption, photoluminescence, and energy levels (HOMO and LUMO), can be fine-tuned by modifying the chemical structure. rsc.orgmdpi.com For example, creating donor-acceptor (D-A) type polymers with thieno[3,2-b]thiophene as the donor unit allows for the manipulation of the material's band gap. mdpi.commdpi.com
Examples of Polymers Incorporating Thieno[3,2-b]thiophene and their Properties:
| Polymer | Application | Key Finding |
| PTT-ODTTBT | Organic Photovoltaics | Exhibited strong intermolecular π–π stacking and well-ordered lamellar stacking, leading to improved hole mobility. mdpi.com |
| PTPTD@AC | Lithium-ion Batteries | Showed a high reversible specific capacity and good rate performance as an anode material. mdpi.com |
Emerging Applications in Interdisciplinary Fields such as Organic Electronics and Medicinal Chemistry
The unique characteristics of this compound and its derivatives have led to their exploration in various cutting-edge fields.
In organic electronics , materials based on this compound are being investigated for use in:
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some thieno[3,2-b]thiophene-based polymers makes them suitable for the active layer in OFETs. ossila.comresearchgate.net
Organic Photovoltaics (OPVs) or Solar Cells: The ability to tune the band gap and absorption properties of polymers containing thieno[3,2-b]thiophene is advantageous for creating efficient solar cells. ossila.commdpi.com
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of certain derivatives are being explored for use in OLEDs. researchgate.netrsc.org
In medicinal chemistry , derivatives of this compound have shown potential as bioactive molecules. Specifically, they have been investigated as agonists for the GPR35 receptor, which is a target for developing anti-inflammatory agents. dntb.gov.uanih.gov The optimization of these derivatives aims to create probe molecules to better understand the biological functions of this receptor. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXSZWCZGKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349773 | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-27-9 | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-b]thiophene-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thieno 3,2 B Thiophene 2 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the Thieno[3,2-b]thiophene (B52689) Core and its Carboxylic Acid Derivative
Several key methodologies have been established for the synthesis of the thieno[3,2-b]thiophene core and its carboxylic acid derivative. These routes offer different advantages in terms of scale, efficiency, and substrate scope.
Methodologies Based on Fuller and Co-workers' Procedures Utilizing 3-Bromothiophene (B43185)
A highly efficient and widely adopted method for the synthesis of ethyl thieno[3,2-b]thiophene-2-carboxylate was reported by Fuller and co-workers. This procedure utilizes the readily available 3-bromothiophene as a starting material. nih.govresearchgate.net The synthesis begins with the deprotonation of 3-bromothiophene at the more acidic α-position using a strong base like lithium diisopropylamide (LDA), followed by formylation with N-formylpiperidine to yield 3-bromothiophene-2-carbaldehyde. researchgate.nettandfonline.com This intermediate then undergoes a tandem nucleophilic aromatic substitution (SNAr) and aldol condensation reaction with ethyl 2-mercaptoacetate in the presence of a base such as potassium carbonate. researchgate.nettandfonline.com The subsequent hydrolysis of the resulting ethyl ester affords thieno[3,2-b]thiophene-2-carboxylic acid. nih.govresearchgate.net
Reaction Scheme based on Fuller and Co-workers' Procedure
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 3-Bromothiophene | 1. LDA, THF; 2. N-formylpiperidine | 3-Bromothiophene-2-carbaldehyde |
| 2 | 3-Bromothiophene-2-carbaldehyde, Ethyl 2-mercaptoacetate | K₂CO₃, DMF | Ethyl thieno[3,2-b]thiophene-2-carboxylate |
Large-Scale Synthesis Approaches for Industrial and Research Applications
The demand for thieno[3,2-b]thiophene-based compounds in various applications has driven the development of large-scale synthetic routes. The methodology developed by Fuller and co-workers is considered suitable for the rapid and large-scale synthesis of these building blocks. tandfonline.com Another approach to achieve large-scale synthesis involves the bromination of this compound with bromine in a mixture of water and acetic acid to produce 2,3,5,6-tetrabromothieno[3,2-b]thiophene, a versatile intermediate for further functionalization. ossila.com
Catalytic Vapor-Phase Reactions for Thieno[3,2-b]thiophene Precursors
For the synthesis of the parent thieno[3,2-b]thiophene, a catalytic vapor-phase reaction has been reported. This method involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at a high temperature of 550 °C. semanticscholar.org This gas-phase reaction provides a direct route to the core heterocyclic system, which can then be further functionalized to obtain derivatives like the 2-carboxylic acid.
Aldehyde or Ketone-Based Ring Closure Followed by Hydrolysis for Carboxylic Acid Derivatives
This compound derivatives can be synthesized through a ring-closure reaction involving an appropriately substituted thiophene (B33073) aldehyde or ketone, followed by hydrolysis. acs.org For instance, the reaction of 3-bromothiophene-2-carbaldehyde with ethyl mercaptoacetate leads to the formation of the thieno[3,2-b]thiophene ring system. acs.org Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This strategy is versatile, allowing for the synthesis of various substituted derivatives by starting with different substituted bromothiophene aldehydes or ketones. acs.org
Fiesselmann Synthesis for the Thieno[3,2-b]thiophene Core
The Fiesselmann thiophene synthesis is a powerful tool for constructing the thieno[3,2-b]thiophene core. nih.gov This reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base, such as potassium tert-butoxide, to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov This method is particularly useful for preparing aryl-substituted thieno[3,2-b]thiophene derivatives. nih.gov The resulting esters can be saponified and decarboxylated to provide access to other derivatives. nih.gov The Fiesselmann reaction is characterized by its regiocontrolled assembly of a trisubstituted thiophene under mild conditions. core.ac.uk
General Scheme of Fiesselmann Synthesis for Thieno[3,2-b]thiophene Derivatives
| Starting Material | Reagent | Base | Product |
|---|
Nucleophilic Aromatic Substitution of Nitrothiophenes with Thiolates
An efficient strategy for the construction of the thieno[3,2-b]thiophene skeleton involves the nucleophilic aromatic substitution (SNAr) of a nitro group on a thiophene ring with a thiolate. dntb.gov.uamdpi.com This approach utilizes 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions as substrates. The reaction of these 3-nitrothiophene-2,5-dicarboxylates with various thiolates, such as thiophenols or thioglycolates, in the presence of a base like potassium carbonate, proceeds via the displacement of the nitro group to form 3-sulfenylthiophenes. dntb.gov.uamdpi.comresearchgate.net Subsequent intramolecular cyclization, often a Dieckmann condensation, of the resulting intermediate affords the 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net This method provides a versatile route to functionalized thieno[3,2-b]thiophenes. beilstein-archives.org
Functionalization and Derivatization Approaches
The inherent reactivity of the thieno[3,2-b]thiophene core allows for a range of functionalization reactions, primarily targeting the α-positions (2 and 5) and to a lesser extent the β-positions (3 and 6). These approaches include the introduction of carboxylic acid moieties, halogenation, metallation, and various cross-coupling reactions.
Regioselective Introduction and Modification of Carboxylic Acid Moieties
The introduction of carboxylic acid groups onto the thieno[3,2-b]thiophene skeleton is a key step in the synthesis of many functional derivatives. This compound is a common precursor for further elaboration. nih.gov A general synthesis of this compound starts from 3-bromothiophene. researchgate.net
Furthermore, methods have been developed for the synthesis of 3,5-disubstituted thieno[3,2-b]thiophene-2-carboxylic acids, which are of interest as G protein-coupled receptor 35 agonists. mdpi.com The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid has also been reported, providing a building block for metal-organic frameworks and other polymeric structures. mdpi.com An efficient strategy for constructing thieno[3,2-b]thiophene molecules with carbonyl fragments at the C-2 and C-5 positions involves the nucleophilic aromatic substitution of a nitro group on a thiophene precursor. researchgate.net Subsequent Dieckman condensation of the resulting thiophene-2,5-dicarboxylates can lead to 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.com
| Compound | Starting Material | Key Reaction | Reference |
|---|---|---|---|
| This compound | 3-Bromothiophene | Lithiation and carboxylation | researchgate.net |
| 3,5-disubstituted Thieno[3,2-b]thiophene-2-carboxylic acids | - | - | mdpi.com |
| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | 3-Nitrothiophene-2,5-dicarboxylates | Nucleophilic aromatic substitution and subsequent cyclization | mdpi.comresearchgate.net |
Halogenation and Metallation Reactions (e.g., Bromination, Lithiation)
Halogenation, particularly bromination, is a fundamental functionalization technique for thieno[3,2-b]thiophene, providing versatile handles for subsequent cross-coupling reactions. The direct bromination of thieno[3,2-b]thiophene typically yields 2,5-dibromothieno[3,2-b]thiophene. researchgate.netrsc.org This dibrominated compound is a key intermediate for the synthesis of more complex derivatives.
Metallation, primarily through lithiation, offers a powerful method for regioselective functionalization. Treatment of thieno[3,2-b]thiophene with butyllithium leads to the formation of lithiated species, which can then be quenched with various electrophiles to introduce a wide range of substituents. This approach is crucial for the synthesis of precursors for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Extended π-Systems and Aryl-Substituted Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of thieno[3,2-b]thiophene derivatives with extended π-systems and for the introduction of aryl substituents. These reactions allow for the precise construction of complex molecular architectures with tailored electronic properties.
The Suzuki coupling reaction is widely employed for the synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives. This reaction typically involves the coupling of a brominated thieno[3,2-b]thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene can be coupled with various arylboronic acids to yield compounds with extended conjugation. nih.gov This methodology has been utilized to synthesize a variety of soluble thieno[3,2-b]thiophene oligomers for applications in thin-film transistors. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted thieno[3,2-b]thiophene oligomer | nih.gov |
| Brominated thieno[3,2-b]thiophene | Arylboronic acid | Palladium catalyst | Aryl-substituted thieno[3,2-b]thiophene | rsc.org |
The Stille coupling reaction provides an alternative and often complementary method to the Suzuki coupling for C-C bond formation. This reaction couples an organotin reagent with an organic halide in the presence of a palladium catalyst. It has been successfully used to synthesize various thieno[3,2-b]thiophene derivatives. nih.gov One notable advantage of the Stille coupling is the possibility of performing it in a one-pot fashion. For example, a one-pot Stille coupling between bromobenzene and a freshly prepared tri-n-butylstannyl derivative of a thieno[3,2-b]thiophene precursor has been reported to proceed in good yield. nih.gov This approach simplifies the synthetic procedure and avoids the isolation of potentially unstable organotin intermediates.
The Negishi coupling reaction, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool for constructing C-C bonds. While specific examples of Negishi coupling for the synthesis of star-shaped thienoacenes based on thieno[3,2-b]thiophene are not extensively detailed in the provided context, the synthesis of star-shaped molecules derived from a thieno[3,2-b]thiophene unit and a triphenylamine core has been achieved using Suzuki and Stille coupling reactions. researchgate.net Given the high efficiency and functional group tolerance of the Negishi coupling, it represents a viable and potent strategy for the construction of such complex, three-dimensional architectures. organic-chemistry.org The general applicability of Negishi coupling in creating highly functionalized biaryl systems suggests its potential for the synthesis of star-shaped molecules incorporating the thieno[3,2-b]thiophene moiety.
Knoevenagel Condensation for Push-Pull Organic Dyes
The Knoevenagel condensation is a significant method for the synthesis of push-pull organic dyes derived from thieno[3,2-b]thiophene. mdpi.comfigshare.comacs.org This reaction typically involves the condensation of a thieno[3,2-b]thiophene aldehyde precursor with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetic acid or rhodanine-3-acetic acid. mdpi.comfigshare.comacs.org The resulting molecules possess a donor-π-acceptor (D-π-A) structure, which is characteristic of push-pull dyes and is advantageous for applications in dye-sensitized solar cells (DSSCs). mdpi.comfigshare.comacs.org
In a typical synthesis, an aldehyde precursor, such as 5-aryl-thieno[3,2-b]thiophene-2-carbaldehyde, is refluxed with 2-cyanoacetic acid in ethanol, using piperidine as a catalyst. mdpi.com This process yields donor-acceptor heterocyclic dyes where the thieno[3,2-b]thiophene moiety acts as part of the π-conjugated bridge, an aryl group with electron-donating substituents (like ethoxy or triphenylamine) serves as the donor, and the cyanoacetic acid group functions as both the electron acceptor and the anchoring group to a semiconductor surface like TiO2. mdpi.comacs.org
The strategic design of these dyes, by modifying the donor and anchoring groups, allows for the tuning of their optical, electrochemical, and photovoltaic properties. mdpi.comfigshare.com For instance, a triphenylamine-thienothiophene dye functionalized with a cyanoacetic acid anchoring group has demonstrated notable conversion efficiency in DSSCs. acs.org The use of thieno[3,2-b]thiophene as a π-spacer is beneficial due to its good charge-transfer properties and π-conjugation. acs.org
Detailed research findings on a series of push-pull heterocyclic dyes are presented below:
| Compound ID | Aldehyde Precursor | Acceptor Group | Reaction Yield (%) | λmax (nm) | 1H NMR (δ, ppm) vinylic-H |
| Dye 5 | 5-aryl-thieno[3,2-b]thiophene-2-carbaldehyde | 2-cyanoacetic acid | - | - | singlet |
| Dye 6 | 5-arylthiophene-2-carbaldehyde | 2-cyanoacetic acid | - | - | singlet |
| Dye 7 | bis-methylpyrrolylthiophene-2-carbaldehyde | 2-cyanoacetic acid | - | - | singlet |
| Dye 3a | 5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophene-2-carbaldehyde | 2-cyanoacetic acid | 82 | - | - |
| Dye 3b | 5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophene-2-carbaldehyde | rhodanine-3-acetic acid | 55 | - | - |
Data for specific yields and spectral characteristics are dependent on the full donor structure and were reported in the cited literature. The presence of a characteristic singlet for the vinylic proton in the 1H NMR spectra confirms the formation of the ethylenic spacer via Knoevenagel condensation. mdpi.com
Synthesis of 1,1-Dioxide Derivatives via Direct Bimetalation and Ring Closure
A one-pot synthesis for 3-aryl- or heteroaryl-substituted thieno[3,2-b]thiophene 1,1-dioxide derivatives has been reported, which proceeds through a direct bimetalation and subsequent ring closure mechanism. researchgate.net This method utilizes 3-(methylsulfonyl)thiophene as the starting material. researchgate.net
The reaction is initiated by the bimetalation of 3-(methylsulfonyl)thiophene. researchgate.net In this process, the α-sulfonyl anion appears to function as a directed metalation group, leading to metalation at specific sites without affecting the comparably acidic C-5 position. researchgate.net The subsequent step involves quenching the bimetalated intermediate with aryl or heteroaryl esters. researchgate.net This leads to a cascade of reactions culminating in the formation of the 3-substituted thieno[3,2-b]thiophene 1,1-dioxide ring system. researchgate.net
The starting 3-(methylsulfonyl)thiophene is prepared by the oxidation of commercially available 3-(methylthio)thiophene using an oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA). researchgate.net While the scope of this reaction was noted as being modestly investigated in the initial report, it presents a significant synthetic route to this class of compounds. researchgate.net
Advanced Spectroscopic and Structural Characterization of Thieno 3,2 B Thiophene 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives, ¹H and ¹³C NMR are fundamental for confirming their synthesis and purity.
¹H-NMR spectroscopy is crucial for identifying the protons within a molecule. In the case of thieno[3,2-b]thiophene (B52689) derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a clear fingerprint of the substitution pattern on the fused ring system.
For the parent thieno[3,2-b]thiophene, the protons appear as distinct signals in the aromatic region of the spectrum. chemicalbook.com For instance, in a study of methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate, the proton at the 6-position (H-6) appears as a singlet at δ 8.27 ppm, while the two protons of the amino group appear as a broad singlet at δ 7.25 ppm. arkat-usa.org The methyl ester protons are observed upfield as a sharp singlet at δ 3.79 ppm. arkat-usa.org
The chemical shifts are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups, such as a cyano or carboxyl group, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield protons, shifting their signals to a lower chemical shift (upfield). ucl.ac.uk
Table 1: Representative ¹H-NMR Data for Thieno[3,2-b]thiophene Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| Methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate arkat-usa.org | H-6 | 8.27 (s) | DMSO-d₆ |
| -NH₂ | 7.25 (s) | DMSO-d₆ | |
| -OCH₃ | 3.79 (s) | DMSO-d₆ | |
| Dimethyl 3-aminothieno[3,2-b]thiophene-2,5-dicarboxylate mdpi.com | H-6 | 8.17 (s) | DMSO-d₆ |
| -NH₂ | 11.25 (s) | DMSO-d₆ |
Data presented as: Chemical Shift (multiplicity). s = singlet.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Although less sensitive than proton NMR, it is equally powerful for structural confirmation. The chemical shifts of the carbon atoms in the thieno[3,2-b]thiophene ring system are characteristic and are influenced by the attached functional groups. researchgate.net
For example, in methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate, the carbon of the carboxyl group appears at δ 164.2 ppm. arkat-usa.org The carbons of the thienothiophene core are observed between δ 102.0 and 146.4 ppm, with the cyano group carbon at δ 114.2 ppm and the methyl ester carbon at δ 51.4 ppm. arkat-usa.org
Table 2: Representative ¹³C-NMR Data for Thieno[3,2-b]thiophene Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| Methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate arkat-usa.org | C=O | 164.2 | DMSO-d₆ |
| C2, C3, C3a, C5, C6, C6a | 146.4, 138.9, 132.8, 132.4, 112.7, 102.0 | DMSO-d₆ | |
| C≡N | 114.2 | DMSO-d₆ | |
| -OCH₃ | 51.4 | DMSO-d₆ | |
| Dimethyl 3-aminothieno[3,2-b]thiophene-2,5-dicarboxylate mdpi.com | C=O | 162.8, 161.8 | DMSO-d₆ |
| C2, C3, C3a, C5, C6, C6a | 152.9, 138.6, 137.4, 133.6, 127.6, 109.7 | DMSO-d₆ |
A significant challenge in the characterization of thieno[3,2-b]thiophene-based materials, particularly extended conjugated systems designed for electronic applications, is their often limited solubility in common organic solvents. mdpi.comresearchgate.net This poor solubility can make obtaining high-quality NMR spectra difficult.
Several strategies can be employed to overcome this issue:
High-Temperature NMR: Increasing the temperature of the NMR experiment can significantly enhance the solubility of the compound in high-boiling deuterated solvents like DMSO-d₆, 1,1,2,2-tetrachloroethane-d₂, or dichlorobenzene-d₄.
Derivatization: Introducing solubilizing groups, such as long alkyl chains, can dramatically improve solubility without significantly altering the electronic properties of the core thienothiophene unit. researchgate.net
Solid-State NMR (ssNMR): For completely insoluble materials, solid-state NMR techniques can provide valuable structural information, although the resolution is typically lower than that of solution-state NMR.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of synthesized compounds and confirming their elemental composition.
MALDI-TOF is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as oligomers and polymers based on the thieno[3,2-b]thiophene scaffold. rsc.org In this method, the analyte is co-crystallized with a matrix compound (e.g., dithranol) that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.comnih.gov
Researchers have successfully used MALDI-TOF to characterize various thieno[3,2-b]thiophene derivatives. For example, the molecular ion peak (M⁺) for 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene was observed at m/z 461.797, which corresponds well with the calculated mass. nih.gov Similarly, for a derivative end-capped with trifluoromethylphenyl groups, the molecular ion was detected at m/z 591.791. mdpi.com
Table 3: MALDI-TOF Mass Spectrometry Data for Selected Derivatives
| Compound | Matrix | Observed m/z (Ion) | Calculated Mass | Reference |
|---|---|---|---|---|
| 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene | Dithranol | 461.797 (M) | 461.770 | nih.gov |
| 2,5-Bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene | Dithranol | 455.955 (M⁺) | 456.01 | nih.gov |
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. For many this compound derivatives, direct analysis by GC-MS is possible. mdpi.com
The GC column separates the components of a mixture, and each component is then introduced into the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation.
For less volatile derivatives, such as the carboxylic acid itself, derivatization to a more volatile form, like a methyl ester, is a common practice before GC-MS analysis. This is often part of the synthetic and purification workflow, allowing for characterization of intermediates. mdpi.com For instance, the parent compound thieno[3,2-b]thiophene and its dibromo derivative have been characterized using GC-MS techniques. mdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions in conjugated organic molecules. For derivatives of thieno[3,2-b]thiophene, the position of the absorption maxima (λmax) provides insights into the extent of π-conjugation and the electronic effects of various substituents.
In solution, derivatives of thieno[3,2-b]thiophene exhibit absorption maxima that are influenced by the nature of the appended groups. For instance, studies on several thieno[3,2-b]thiophene derivatives in tetrahydrofuran (B95107) (THF) solution have reported distinct absorption peaks. nih.gov The unsubstituted 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) shows a λmax at 415 nm, while derivatives with 4-dodecylphenyl and 4-(trifluoromethyl)phenyl end-caps exhibit λmax values of 401 nm and 408 nm, respectively. nih.gov This variation highlights the electronic tuning capabilities offered by different substituents. The optical energy band gaps, estimated from the onset of absorption, for these derivatives range from 2.50 eV to 2.80 eV. nih.gov
When these molecules are cast into thin films, significant changes in their absorption spectra are often observed. For example, polymers incorporating thieno[3,2-b]thiophene units can show a red-shift in their absorption onset in the solid state compared to their solution spectra, which is indicative of stronger intermolecular interactions and aggregation in the solid state. rsc.org This is a crucial characteristic for applications in organic photovoltaic devices where efficient light harvesting in the solid state is required.
Table 1: UV-Vis Absorption Maxima of Thieno[3,2-b]thiophene Derivatives in THF Solution
| Compound | Absorption Maximum (λmax) (nm) | Optical Band Gap (Eg) (eV) |
| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | 415 | 2.50 |
| 2,5-Bis(4-dodecylphenyl)thieno[3,2-b]thiophene | 401 | 2.80 |
| 2,5-Bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | 408 | 2.65 |
Data sourced from reference nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to show characteristic bands for the carboxylic acid group and the fused thiophene (B33073) rings.
The carboxylic acid moiety gives rise to several distinct vibrational bands. The O-H stretching vibration is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration of a carboxylic acid generally appears as a strong absorption between 1730 and 1700 cm⁻¹ for saturated acids and at slightly lower wavenumbers (1710-1680 cm⁻¹) for aromatic acids due to conjugation. spectroscopyonline.com The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
The thieno[3,2-b]thiophene core also contributes to the IR spectrum. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org The C-C stretching vibrations within the aromatic rings are expected in the 1600-1350 cm⁻¹ range. iosrjournals.org The C-S stretching modes in thiophene rings have been observed between 710 and 687 cm⁻¹ and also at higher frequencies around 839 and 608 cm⁻¹. iosrjournals.org
A detailed study on the related molecule, 2-thiophene carboxylic acid, provides a useful comparison. In its FT-IR spectrum, characteristic bands were assigned to C-H in-plane bending (1283, 1105, 1041 cm⁻¹), C-C stretching (1528, 1352 cm⁻¹), and C-S stretching vibrations. iosrjournals.org
Table 2: General Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1710-1680 |
| Carboxylic Acid | C-O Stretch | 1320-1210 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aromatic Ring | C-C Stretch | 1600-1350 |
| Thiophene Ring | C-S Stretch | ~850-600 |
Data compiled from references vscht.czspectroscopyonline.comiosrjournals.org
Solid-State Characterization
Derivatives of thieno[3,2-b]thiophene often exhibit a planar and rigid molecular structure, which facilitates close packing in the solid state. This close packing is crucial for efficient charge transport in organic electronic devices. A common feature in the crystal structures of these compounds is the presence of π-π stacking and intermolecular S---S interactions, which create pathways for charge carrier hopping. researchgate.net
For example, the crystal structure of a thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene derivative shows both π-π stacking and intermolecular S---S contacts, with the molecules packing in a sheet-like array. researchgate.net The intermolecular S---S contact distances in this derivative were found to be 3.42 Å. researchgate.net
Table 3: Crystallographic Data for a Thieno[3,2-b]thiophene Derivative
| Parameter | Value |
| Compound | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.1799(12) |
| b (Å) | 7.6986(15) |
| c (Å) | 21.307(4) |
| β (°) | 97.69(3) |
| V (ų) | 1004.6(3) |
Data represents a related derivative and is sourced from reference rsc.org
Atomic force microscopy (AFM) is a high-resolution surface imaging technique used to investigate the morphology of thin films. The performance of organic electronic devices is highly dependent on the morphology of the active semiconductor layer.
For derivatives of thieno[3,2-b]thiophene, AFM studies have revealed a variety of thin-film morphologies depending on the molecular structure and processing conditions. For instance, solution-processed thin films of some dithieno[3,2-b:2′,3′-d]thiophene derivatives have shown interconnected terrace-like layered morphologies with low root-mean-square (RMS) roughness. mdpi.com This type of morphology is generally associated with good device performance as it provides continuous pathways for charge transport. In contrast, other derivatives have been observed to form rod-like structures. mdpi.com The ability to control the thin-film morphology is a key factor in optimizing the performance of organic field-effect transistors and solar cells based on these materials. nih.govacs.org
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. High thermal stability is a critical requirement for organic semiconductors, as device fabrication and operation can involve elevated temperatures.
This compound is reported to have a decomposition temperature of 223 °C. tcichemicals.com This indicates the temperature at which the compound begins to degrade.
Studies on various derivatives of thieno[3,2-b]thiophene have demonstrated their good thermal stability. For example, a series of thieno[3,2-b]thiophene derivatives end-capped with phenyl units showed good thermal stability in TGA measurements. nih.gov Similarly, a thieno[3,2-b]thiophene-based polymer, PTPTD@AC, was found to be thermally stable, with decomposition occurring at higher temperatures compared to a related polymer, PTPP@AC. mdpi.com A 4-thieno[3,2-b]thiophen-3-ylbenzonitrile derivative showed detailed decomposition at 313 °C. nih.gov The high thermal stability of these materials is advantageous for their application in electronic devices that may experience thermal stress during processing or operation.
Table 4: Thermal Decomposition Data for Thieno[3,2-b]thiophene and its Derivatives
| Compound | Decomposition Temperature (°C) |
| This compound | 223 (decomposes) |
| 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile | 313 |
Data sourced from references tcichemicals.comnih.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is an essential analytical technique for characterizing the thermal properties of thieno[3,2-b]thiophene derivatives, particularly their phase transitions. This method provides critical insights into the melting points, crystallization behavior, and the presence of various mesophases (liquid-crystalline phases), which are vital for the processing and performance of these materials in applications such as organic electronics. The thermal behavior is intrinsically linked to the molecular structure, including the nature of substituents and the extent of the conjugated core.
Research into solution-processable small molecular semiconductors based on the dithieno[3,2-b:2′,3′-d]thiophene (DTT) core has utilized DSC to understand the influence of different side groups on the thermal characteristics of the materials. mdpi.com In one such study, three DTT derivatives were synthesized and their thermal properties were investigated. mdpi.com The analysis revealed distinct melting temperatures for each compound, highlighting the impact of the appended alkyl and alkylated thiophene units on the solid-state packing and phase behavior. mdpi.com
The introduction of different side groups to the DTT core was found to significantly affect the melting temperatures of the compounds. mdpi.com For instance, the attachment of linear alkyl chains versus branched alkyl chains or alkylated thiophene units resulted in varied thermal properties. mdpi.com The DSC measurements for these derivatives showed sharp endothermic peaks corresponding to their melting points. mdpi.com
Beyond simple melting transitions, certain thieno[3,2-b]thiophene derivatives exhibit more complex phase behavior, such as liquid crystallinity. Novel liquid crystalline semiconductors incorporating a thieno[3,2-b]thiophene core have been shown to form smectic A and smectic E phases over a wide temperature range, specifically between 75 °C and 125 °C. rsc.org Furthermore, studies on polymeric derivatives like poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) have used DSC to investigate complex crystallization kinetics, identifying the presence of a smectic mesophase before crystallization. ehu.es This detailed understanding of phase transitions is crucial for controlling the morphology and, consequently, the electronic properties of thin films made from these materials.
The table below summarizes the melting temperatures for a series of DTT derivatives as determined by DSC analysis. mdpi.com
| Compound Name | Melting Temperature (°C) |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 127 |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | 139 |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | 42 |
Theoretical and Computational Investigations of Thieno 3,2 B Thiophene 2 Carboxylic Acid and Its Analogs
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to investigate the properties of thieno[3,2-b]thiophene-2-carboxylic acid and its analogs. These methods range from computationally efficient semi-empirical techniques to more rigorous Density Functional Theory (DFT) approaches.
Semi-Empirical Methods (e.g., AM1, MNDO, CNDO/S) for Molecular Geometry
Semi-empirical methods, which utilize parameters derived from experimental data to simplify calculations, have been instrumental in the initial exploration of the molecular geometries of thieno[3,2-b]thiophene (B52689) derivatives. oup.com Methods such as Austin Model 1 (AM1) and Modified Neglect of Diatomic Overlap (MNDO) have been used to optimize the molecular geometries of constitutional isomers like thieno[3,4-b]thiophene-2-carboxylic acid. oup.com These calculations help in understanding the fundamental structural framework of the thieno[3,2-b]thiophene core.
For instance, studies on thiophene (B33073) carboxylic acids have employed the Complete Neglect of Differential Overlap (CNDO/2) method to correlate computed physical chemical descriptors with observed reactivity. researchgate.net While these methods provide a foundational understanding of molecular geometry, they are often succeeded by more accurate computational techniques for a more detailed analysis.
Density Functional Theory (DFT) Approaches for Structural and Energetic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for obtaining more accurate structural and energetic properties of this compound and its analogs. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gove3s-conferences.org
For example, DFT studies on thiophene-2-carboxamide derivatives have provided optimized structures and geometrical parameters that show good agreement with experimental data. nih.gov These calculations are crucial for understanding the planarity of the molecule and the orientation of the carboxylic acid group relative to the fused ring system, which in turn influences the electronic properties.
| Parameter | Thiophene-2-carboxamide (DFT B3LYP/6-31G(d,p)) nih.gov |
| Bond Lengths (Å) | |
| C=O | ~1.23 |
| C-N | ~1.36 |
| Thiophene C-C | ~1.38 - 1.42 |
| Thiophene C-S | ~1.72 |
| **Bond Angles (°) ** | |
| O-C-N | ~123 |
| Thiophene ring angles | ~111 - 112 (C-S-C), ~126 - 128 (C-C-C) |
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are central to its potential applications in organic electronics. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the electronic behavior of these molecules.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination
The HOMO and LUMO energy levels are key parameters that determine the electron-donating and electron-accepting capabilities of a molecule, respectively. These energies can be determined computationally using methods like DFT. For derivatives of thieno[3,2-b]thiophene, the HOMO and LUMO levels are influenced by the nature of substituent groups. frontiersin.org
For instance, in a series of thieno[3,2-b]thiophene and triphenylamine-based hole transport materials, the HOMO energy levels were found to be in the range of -5.01 to -5.08 eV, while the LUMO energy levels ranged from -2.28 to -2.34 eV, as determined by cyclic voltammetry and DFT calculations. frontiersin.org A higher HOMO level generally indicates a better electron-donating ability.
| Compound | HOMO (eV) frontiersin.org | LUMO (eV) frontiersin.org |
| M1 | -5.05 | -2.34 |
| M2 | -5.08 | -2.28 |
| M3 | -5.01 | -2.34 |
Analysis of Band Gap Characteristics and Charge Transport Properties
The energy difference between the HOMO and LUMO levels, known as the band gap, is a crucial parameter for organic semiconductors. A smaller band gap is often desirable for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum. Theoretical calculations play a significant role in predicting the band gap of new materials.
Studies on polymers incorporating the thieno[3,2-b]thiophene unit have shown that the introduction of this moiety can lead to a reduction in the band gap and improved charge mobility. For example, replacing thiophene with thieno[3,2-b]thiophene in diketopyrrolopyrrole-based polymers resulted in enhanced absorption and higher hole mobility. rsc.orgresearchgate.net The charge transport properties are also investigated theoretically by calculating parameters such as reorganization energy and transfer integrals, which provide insights into the mobility of charge carriers within the material. rsc.org
Conformational Analysis and Prediction of Equilibrium Structures
The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with other molecules and its packing in the solid state, which in turn affects its material properties. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformations.
The rotation around the single bond connecting the carboxylic acid group to the thieno[3,2-b]thiophene core is a key conformational variable. Theoretical studies on analogous molecules, such as thiophene-3-carboxylic acid, have revealed the existence of different conformers with varying stabilities. researchgate.net For thieno[3,4-b]thiophene-2-carboxylic acid, AM1 and MNDO calculations have suggested an equilibrium between two or more conformations. oup.com These studies often involve calculating the rotational energy barrier to understand the flexibility of the molecule and the likelihood of interconversion between different conformers. The relative energies of these conformers determine the most probable equilibrium structures under given conditions.
Spectroscopic Property Prediction and Correlation with Experimental Data
The elucidation of the molecular structure and electronic properties of this compound is greatly aided by the synergy between experimental spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic data, which can then be correlated with experimental findings from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
While comprehensive theoretical and experimental spectroscopic data for this compound itself is not extensively documented in a single source, the characterization of this compound and its derivatives is a common feature in synthetic chemistry literature. For instance, the synthesis of various thieno[3,2-b]thiophene derivatives often involves the preparation of this compound as a key intermediate, which is routinely characterized by ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net
Computational studies on analogous compounds, such as 2-thiophene carboxylic acid, demonstrate the utility of DFT methods, often employing the B3LYP functional with a basis set like 6-31G**, to calculate vibrational frequencies. nih.gov These theoretical calculations provide a basis for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov For instance, in studies of related thiophene derivatives, the characteristic stretching vibrations of the carboxylic acid group (C=O and O-H) and the aromatic C-H stretching bands are areas of focus for both theoretical prediction and experimental verification. nih.gov The agreement between the calculated and experimental wavenumbers, often improved by applying scaling factors, validates the computational model and provides a deeper understanding of the molecular vibrations. nih.gov
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | Technique | Experimental Data | Theoretical Prediction (Method) | Reference |
| This compound | ¹H NMR, ¹³C NMR | Characterized | Not explicitly detailed in the same source | nih.govresearchgate.net |
| 2-Thiophene carboxylic acid | FT-IR (cm⁻¹) | 3113-3083 (C-H stretch) | 3117-3080 (B3LYP/6-31G) | nih.gov |
| 2-Thiophene carboxylic acid | FT-Raman (cm⁻¹) | 3113-3083 (C-H stretch) | 3117-3080 (B3LYP/6-31G) | nih.gov |
Investigation of Optoelectronic Parameters and Nonlinear Optical (NLO) Responses
The thieno[3,2-b]thiophene scaffold is a fundamental building block in the design of organic materials for electronic and optoelectronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electronic properties of these materials are governed by the energies of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.
Theoretical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting these optoelectronic parameters. For derivatives of thieno[3,2-b]thiophene, studies have shown that the HOMO and LUMO energy levels can be tuned by the introduction of different substituent groups. researchgate.net For example, the investigation of derivatives end-capped with phenyl units revealed their potential as p-type organic semiconductors. beilstein-journals.org
Table 2: Calculated Optoelectronic and NLO Properties for Representative Thiophene-Based Compounds
| Compound/System | Parameter | Calculated Value | Computational Method | Reference |
| Telluro[n]helicenes | HOMO-LUMO Gap | Varies with 'n' | ωB97XD | nih.gov |
| Octaphyrin Derivatives | First Hyperpolarizability | Varies with substituent | CAM-B3LYP/6-311++G(2d,2p) | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | HOMO-LUMO Energy Gap | -0.08657 eV | B3LYP/6-31G+(d,p) | nih.gov |
This table presents data for related systems to illustrate the application of computational methods for determining optoelectronic and NLO properties, as direct calculations for the title compound are not available in the cited literature.
Molecular Docking Analysis for Ligand-Receptor Interactions in Biological Systems
The this compound scaffold is also a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated as agonists for G protein-coupled receptors (GPCRs), such as GPR35, which are implicated in inflammatory processes. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is invaluable for understanding the structural basis of ligand-receptor interactions and for guiding the design of new therapeutic agents.
While a detailed molecular docking analysis of this compound itself is not extensively published, studies on its derivatives provide insights into potential biological targets and binding modes. For example, the optimization of a series of this compound derivatives as GPR35 agonists highlights the importance of this scaffold in interacting with the receptor. nih.gov
Furthermore, molecular docking studies on other thieno[2,3-b]thiophene (B1266192) derivatives (an isomer of the title compound) as inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been reported. nih.gov In these studies, the binding modes and interactions with key amino acid residues within the EGFR active site, such as Met793, were elucidated. nih.gov Such studies suggest that this compound and its analogs could be investigated as inhibitors for a range of protein kinases and other biological targets.
Table 3: Molecular Docking Data for Thieno[2,3-b]thiophene Derivatives
| Ligand (Derivative of Thieno[2,3-b]thiophene) | Target Protein | Key Interacting Residues | Binding Score (kcal/mol) | Reference |
| Compound 2 | EGFR | Met793 | Not explicitly stated, but showed high activity | nih.gov |
| Compound 1 | EGFR | Met793 | Not explicitly stated, but showed high activity | nih.gov |
| Compound 3 | EGFR | Met793 | Not explicitly stated, but showed high activity | nih.gov |
This table shows representative data for isomeric derivatives to indicate the potential application of molecular docking for the title compound's analogs.
Applications in Organic Electronics and Advanced Materials
Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)
The unique structural and electronic characteristics of thieno[3,2-b]thiophene (B52689) derivatives have positioned them as promising candidates for the active semiconducting layer in OFETs and TFTs. rsc.orgnih.gov The fused thiophene (B33073) ring system provides a rigid and planar backbone, which is crucial for facilitating intermolecular charge transport. ossila.com
Thieno[3,2-b]thiophene-based materials are widely explored as p-type organic semiconductors. rsc.orgnih.gov The electron-rich nature of the thieno[3,2-b]thiophene unit facilitates the transport of holes, which are the majority charge carriers in p-type materials. Researchers have successfully synthesized a variety of small molecules and polymers incorporating this moiety for OFET applications.
One approach involves the synthesis of polymers that combine thieno[3,2-b]thiophene with other aromatic units. For instance, a copolymer of a thieno[3,2-b]thiophene−diketopyrrolopyrrole-based monomer with thiophene has demonstrated high hole mobility. acs.org The inclusion of the thieno[3,2-b]thiophene unit extends the coplanarity of the polymer and promotes a more delocalized Highest Occupied Molecular Orbital (HOMO), which is beneficial for intermolecular charge hopping. acs.org
Small molecules based on thieno[3,2-b]thiophene have also shown significant promise. Derivatives end-capped with phenyl units have been synthesized and characterized as potential p-type organic semiconductors. nih.gov These materials exhibit good thermal stability, a desirable property for durable electronic devices. nih.govresearchgate.net
Table 1: Performance of Thieno[3,2-b]thiophene-based p-Type Organic Semiconductors in OFETs
| Material | Mobility (cm²/V·s) | On/Off Ratio | Reference |
|---|---|---|---|
| Poly(thieno[3,2-b]thiophene-co-diketopyrrolopyrrole-co-thiophene) | 1.95 | - | acs.org |
| P(FDPP-TP) | 0.42 | >10^5 | mdpi.com |
| 2,6-DADTT | 1.26 | 10^6 - 10^8 | nih.gov |
A key focus in the development of OFETs is the enhancement of charge carrier mobility. Several strategies have been employed with thieno[3,2-b]thiophene-based materials to achieve this goal.
One effective strategy is to increase the intermolecular association of the semiconductor molecules. Replacing thiophene units with the larger thieno[3,2-b]thiophene units in diketopyrrolopyrrole-based copolymers has been shown to enhance intermolecular interactions, leading to a remarkable hole mobility of up to 1.95 cm²/V·s. acs.org This enhancement is attributed to the extended coplanarity and more delocalized HOMO distribution along the polymer backbone, which facilitates charge hopping between molecules. acs.org
Another strategy involves the structural modification of the polymer backbone to improve optoelectronic properties. For example, the introduction of a furan spacer in a donor-acceptor polymer containing a thieno[3,2-b]pyrrole donor and a diketopyrrolopyrrole acceptor resulted in a four-fold increase in hole mobility compared to its thiophene-spacer counterpart. mdpi.com This improvement was linked to enhanced thermally induced crystallinity and molecular packing. mdpi.com
Furthermore, the molecular packing in the solid state plays a crucial role. Single-crystal studies of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) revealed a classical herringbone packing with multiple intermolecular interactions, which are conducive to efficient charge transport. nih.gov This led to a high mobility of 1.26 cm²/V·s in single-crystal OFETs. nih.gov
Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,2-b]thiophene derivatives are integral components in the design of organic dyes and polymers for OPVs and DSSCs, primarily due to their excellent π-conjugation and charge-transfer properties. acs.orgnih.gov
In the architecture of "push-pull" organic dyes, a π-spacer connects an electron-donating (donor) group to an electron-accepting (acceptor) group. The thieno[3,2-b]thiophene moiety is an effective π-spacer due to its ability to facilitate intramolecular charge transfer from the donor to the acceptor upon photoexcitation. frontiersin.org Its fused ring structure offers better π-conjugation and lower geometric relaxation energy losses upon oxidation compared to bithiophene. acs.org
Numerous studies have demonstrated the use of thieno[3,2-b]thiophene as a π-bridge in D-π-A organic dyes for DSSCs. acs.orgnih.govpolyu.edu.hkrsc.org For example, organic dyes containing a triphenylamine donor, a thieno[3,2-b]thiophene π-spacer, and a cyanoacetic acid acceptor have been synthesized and shown to be efficient sensitizers in DSSCs. acs.org The planar conformation of the π-linker is crucial for enhancing the intramolecular charge transfer between the donor and acceptor moieties. researchgate.net The introduction of thieno[3,2-b]thiophene as a π-bridge in photovoltaic polymers has also led to higher power conversion efficiencies in fullerene-free organic solar cells compared to those with a simple thiophene bridge. rsc.org
Table 2: Photovoltaic Performance of DSSCs with Thieno[3,2-b]thiophene as a π-Spacer
| Dye | Power Conversion Efficiency (%) | Jsc (mA/cm²) | Voc (V) | Reference |
|---|---|---|---|---|
| Triphenylamine-thienothiophene-cyanoacetic acid | 3.68 | 9.52 | 0.600 | acs.org |
| SGT-123 | 9.69 | 16.16 | 0.830 | rsc.org |
The acceptor group in a DSSC dye not only facilitates electron withdrawal but also anchors the dye to the semiconductor surface (e.g., TiO₂), enabling electron injection into the semiconductor's conduction band. acs.orgnih.gov The carboxylic acid group is a common and effective anchoring group due to its stability, ease of synthesis, and strong binding to the TiO₂ surface. acs.org
The design of the acceptor/anchoring moiety significantly influences the photovoltaic performance. In a study comparing two dyes with a triphenylamine donor and a thieno[3,2-b]thiophene π-spacer, the dye with a cyanoacetic acid acceptor exhibited a power conversion efficiency ten times higher than the dye with a rhodanine-3-acetic acid acceptor. nih.gov This was attributed to the better coplanarity of the cyanoacetic acid with the spacer unit and a lower HOMO energy, which facilitates more effective electron injection into the TiO₂ and better dye regeneration. acs.org Theoretical studies have confirmed that a coplanar configuration between the electron donor and the π-spacer enhances electronic communication and facilitates intramolecular charge transfer. frontiersin.org
Electrochromic Devices
Electrochromic devices change their optical properties in response to an applied voltage, and materials based on thieno[3,2-b]thiophene have shown significant promise in this area. pkusz.edu.cnnih.gov The ability of these materials to undergo reversible redox reactions accompanied by a color change makes them suitable for applications such as smart windows, displays, and optical memory devices. pkusz.edu.cn
Donor-acceptor (D-A) polymers incorporating thieno[3,2-b]thiophene derivatives have been synthesized and investigated for their electrochromic properties. For instance, a polymer using 3,6-bis(hexyloxy)thieno[3,2-b]thiophene as the donor unit and benzo[c] nbinno.commdpi.comnih.govthiadiazole as the acceptor unit exhibited a color change from green in the neutral state to blue in the oxidized state. pkusz.edu.cn This material demonstrated rapid response times, desirable contrast in both the visible and near-infrared regions, and good optical memory and stability. pkusz.edu.cn
Metallo-supramolecular polymers based on thieno[3,2-b]thiophene have also been explored for electrochromic applications. nih.gov These materials, formed by the self-assembly of unimers containing a thieno[3,2-b]thiophene central unit with metal ions, exhibit reversible color changes. One such polymer showed a high optical contrast and coloration efficiency, making it a strong candidate for use in electrochromic devices. nih.gov
Furthermore, the position of other moieties, such as 3,4-ethylenedioxythiophene (EDOT), on the thieno[3,2-b]thiophene unit can be used to tune the electrochromic properties of the resulting polymers. researchgate.net This allows for effective color tuning, which is a desirable feature for electrochromic materials. researchgate.net
Table 3: Electrochromic Properties of Thieno[3,2-b]thiophene-based Materials
| Material | Color (Neutral) | Color (Oxidized) | Optical Contrast (%) | Response Time (s) | Reference |
|---|---|---|---|---|---|
| PBOTT-BTD | Green | Blue | - | - | pkusz.edu.cn |
| Fe-Tt | - | - | 64.5 | - | nih.gov |
| P(CNPh-ETTE) | Purple | Pale grey-blue | - | - | rsc.org |
| P(Py-ETTE) | Sand brown | Pale grey-green | - | - | rsc.org |
Development of Conjugated Copolymers for Solution-Processable Neutral Black Electrochromism
The pursuit of high-performance electrochromic materials that can switch between a colored and a highly transmissive state has led to the development of novel polymers incorporating the thieno[3,2-b]thiophene core. Donor-acceptor (D-A) copolymers are a key area of this research. For instance, copolymers based on the indacenodithieno[3,2-b]thiophene (IDTT) structure have been synthesized for hybrid electrochromic and energy storage applications. nih.govacs.org By pairing the IDTT donor unit with various donor-acceptor-donor (DAD) units, researchers can fine-tune the material's electro-optical properties. nih.gov
One notable copolymer, PIDTT-TBT, which incorporates thiophene as the donor and benzo[c] tandfonline.comtandfonline.comkent.eduthiadiazole as the acceptor, demonstrates fully reversible oxidation and reduction. nih.gov This property facilitates desirable electrochromic switching between an achromatic gray/black state and a transparent state, a key requirement for applications like smart windows and e-paper. nih.govacs.org The use of the rigid and planar IDTT backbone contributes to excellent electrochemical stability and efficient charge transport, which are essential for durable and high-contrast electrochromic devices. acs.org
Iron(II) Metallo-Supramolecular Polymers for Tunable Optical Properties
Metallo-supramolecular polymers (MSPs) represent a class of materials where metal-ligand interactions are used to create polymeric chains. These materials are highly valued for their dynamic nature and responsive optical properties. Iron(II)-based MSPs are particularly interesting for electrochromic applications due to the intense Metal-to-Ligand Charge Transfer (MLCT) band of the Fe(II) complex, which can be reversibly switched off upon oxidation to Fe(III). mdpi.com
Researchers have synthesized a series of unimers centered around a thieno[3,2-b]thiophene-2,5-diyl core, flanked by terpyridine (tpy) end-groups, which then self-assemble with Fe²⁺ ions to form Fe-MSPs. mdpi.comnih.govresearchgate.net The rigid and coplanar thieno[3,2-b]thiophene unit enhances conjugation compared to single-bond linked thiophene rings. mdpi.com The nature of the linker between the central thieno[3,2-b]thiophene unit and the terpyridine groups significantly influences the resulting polymer's properties. Four different linkers have been studied: no linker (Tt), ethynediyl (TtE), 1,4-phenylene (TtPh), and 2,2'-bithiophene-5,5'-diyl (TtB). mdpi.comnih.gov
The Fe-MSP films, when cast on ITO glass, exhibit electrochromism, changing color in response to an applied voltage. nih.govresearchgate.net The study found that the Fe-Tt polymer, with no linker, showed the highest optical contrast and coloration efficiency. nih.govresearchgate.net This performance makes it a strong candidate for use in electrochromic devices. nih.gov
Table 1: Electrochromic Performance of Fe-MSPs with Different Linkers
| Unimer | Linker | λMLCT (nm) | Coloration Efficiency (CE) at λmax (cm²/C) | Optical Contrast (%) |
|---|---|---|---|---|
| Fe-Tt | None | 592 | 641 | 48 |
| Fe-TtE | Ethynediyl | 622 | 200 | 25 |
| Fe-TtPh | 1,4-Phenylene | 610 | 243 | 32 |
| Fe-TtB | 2,2'-Bithiophene-5,5'-diyl | 628 | 208 | 32 |
Advanced Polymer Semiconductors for Electronic Applications
The thieno[3,2-b]thiophene unit is a favored component in the design of high-performance polymer semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its fused-ring structure enforces backbone planarity and promotes intermolecular π-π interactions, facilitating efficient charge transport. ulb.ac.bersc.org The replacement of thiophene π-bridges with thieno[3,2-b]thiophene in D-A polymers has been shown to be a promising strategy for improving the performance of organic solar cells. rsc.org
One of the most significant breakthroughs was the development of a copolymer based on a thieno[3,2-b]thiophene-diketopyrrolopyrrole (DPP) monomer. ulb.ac.be Copolymerization with thiophene resulted in a polymer (P1) that exhibited a hole mobility of up to 1.95 cm² V⁻¹ s⁻¹, which at the time of reporting was the highest mobility for a polymer-based OFET. ulb.ac.be The inclusion of the thieno[3,2-b]thiophene units extends the polymer's coplanarity and promotes a more delocalized Highest Occupied Molecular Orbital (HOMO), which is believed to enhance intermolecular charge hopping. ulb.ac.be When this polymer was used in a bulk-heterojunction solar cell with PC₇₁BM, it achieved a power conversion efficiency of 5.4%. ulb.ac.be
Derivatives such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) have also been developed as solution-processable small molecule semiconductors, achieving mobilities as high as 0.10 cm²/Vs in OFETs. mdpi.com Furthermore, the indacenodithieno[3,2-b]thiophene (IDTT) backbone has been widely used in conjugated polymers for various electronic applications, including OFETs and OPVs, owing to its excellent electrochemical stability and charge transport characteristics. acs.org
Supramolecular Assemblies and Liquid Crystals
The inherent rigidity and linear geometry of the thieno[3,2-b]thiophene core make it an excellent building block for creating self-organizing materials like liquid crystals and other supramolecular structures.
Formation of Novel Supramolecular Liquid-Crystalline Complexes
Supramolecular chemistry provides a pathway to construct complex, functional architectures through non-covalent interactions. Hydrogen bonding is a particularly effective tool for this purpose. Novel supramolecular liquid-crystalline complexes have been successfully formed from 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. rsc.orgrsc.org These complexes are created through intermolecular hydrogen bonding between the carboxylic acid group of the thieno[3,2-b]thiophene derivative and nitrogen-containing molecules like stilbazoles. rsc.orgrsc.org The self-assembly process driven by this specific interaction leads to the formation of ordered liquid-crystalline phases.
Mesogenic Behavior of Thieno[3,2-b]thiophene-2-carboxylate Esters
Esters derived from this compound have been investigated as low molar mass liquid crystals. tandfonline.comtandfonline.com The thieno[3,2-b]thiophene core is a compact, highly polarizable heterocyclic unit that can be disubstituted at the 2- and 5-positions to create a completely linear molecule, unlike thiophene which results in a bent-core structure. tandfonline.com This linearity and high polarizability are expected to enhance mesophase thermal stability compared to analogous thiophene or phenyl-containing compounds. tandfonline.comtandfonline.com
A series of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate esters were synthesized and found to display enantiotropic smectic A (SmA) phases. tandfonline.comtandfonline.com The melting points and clearing points for these materials were observed to be significantly higher than their biphenyl analogues, confirming the positive impact of the thieno[3,2-b]thiophene core on mesogenic stability. tandfonline.com As the length of the terminal alkyl chain on the ester increases, both the melting and clearing points tend to decrease. tandfonline.com
Table 2: Phase Transition Temperatures for Alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylates
| Compound | Alkyl Group (R) | Melting Point (°C) | Clearing Point (SmA to Isotropic) (°C) |
|---|---|---|---|
| 13 | -CH₃ | 185.0 | 224.0 |
| 14 | -C₂H₅ | 165.5 | 224.5 |
| 15 | -C₃H₇ | 162.0 | 211.5 |
| 16 | -C₄H₉ | 154.0 | 206.5 |
Data sourced from a study on thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens. tandfonline.com
Metal-Organic Frameworks (MOFs) as Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of a MOF are highly dependent on the choice of both the metal and the organic linker. Thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a close derivative of the title compound, serves as an excellent linear, robust linker for constructing MOFs. mdpi.com The presence of polarizable sulfur atoms in the linker can enhance host-guest interactions, which is beneficial for gas adsorption and separation applications. mdpi.com
A series of four new rare-earth metal-organic frameworks have been synthesized using thieno[3,2-b]thiophene-2,5-dicarboxylate (ttdc²⁻) as the linker. mdpi.com The resulting MOFs, with general formulas [M₂(DMF)₄(ttdc)₃] (where M = Y, La, Tb) and [Lu₂(H₂O)₂(ttdc)₃], form three-dimensional porous networks. mdpi.com The specific structures are influenced by the size of the rare-earth metal ion, a phenomenon known as lanthanide contraction. mdpi.com
These MOFs exhibit interesting luminescent properties. All the synthesized frameworks show a broad blue emission band originating from intra-ligand electron transitions. mdpi.com Furthermore, the terbium-based MOF (compound 3) demonstrated sensing capabilities, showing a luminescent quenching response in the presence of small molecules like cinnamaldehyde and quinoline (B57606) at low concentrations. mdpi.com This highlights the potential of using thieno[3,2-b]thiophene-based linkers to create functional MOFs for sensing applications. mdpi.com
Application of Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid as a MOF Linker
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H₂ttdc) has emerged as a highly effective organic linker for the synthesis of metal-organic frameworks (MOFs). mdpi.com This linear and structurally robust molecule, featuring two carboxylic acid groups on a conjugated dual-thiophene system, is used to connect metal ions, forming porous, three-dimensional coordination networks. mdpi.com
Researchers have successfully synthesized a series of rare-earth MOFs using the deprotonated form, thieno[3,2-b]thiophene-2,5-dicarboxylate (ttdc²⁻), as the primary linker. mdpi.com In these structures, the ttdc²⁻ ligand bridges binuclear metal-carboxylate units, creating stable, porous frameworks with metal ions such as Yttrium (Y³⁺), Lanthanum (La³⁺), Terbium (Tb³⁺), and Lutetium (Lu³⁺). mdpi.com The resulting MOFs exhibit a three-dimensional network with a primitive cubic (pcu) topology. mdpi.com
The structure of H₂ttdc is analogous to other extensively used linear dicarboxylate linkers in MOF chemistry, such as naphthalene-2,6-dicarboxylic acid. However, the presence of polarizable sulfur atoms in the thiophene rings introduces unique features, enhancing host-guest interactions which can improve gas adsorption capacity and selectivity in the resulting MOFs. mdpi.com A europium-based MOF, [Eu₂(DMF)₄(ttdc)₃]·4DMF, has also been synthesized, demonstrating the versatility of this linker in creating functional crystalline sponges. mdpi.com
Luminescence Properties and Potential for Sensing Applications in MOF Structures
MOFs constructed with the thieno[3,2-b]thiophene-2,5-dicarboxylate linker exhibit notable luminescent properties, which can be harnessed for chemical sensing applications. mdpi.com All the synthesized rare-earth frameworks display a broad blue emission band when excited with ultraviolet light (λex = 380 nm), a characteristic attributed to intra-ligand electron transitions within the ttdc²⁻ linker. mdpi.com The electron-rich aromatic thiophene system acts as an effective "antenna," absorbing light energy efficiently. mdpi.com
The terbium-based MOF, [Tb₂(DMF)₄(ttdc)₃], has been studied in detail for its sensing capabilities. mdpi.com Research has shown that the luminescence of this framework is quenched in the presence of specific organic guest molecules. mdpi.com This luminescent response allows for the reliable detection of cinnamaldehyde and quinoline at low concentrations. mdpi.com The quenching effect was observed for cinnamaldehyde at concentrations as low as 4 × 10⁻¹ vol.% and for quinoline at 4 × 10⁻² vol.% (approximately 3 × 10⁻³ M), highlighting the potential of these materials in developing sensitive chemical sensors. mdpi.com
Building Blocks for Rigid Extended Thienoacenes and Other Fused Systems
The thieno[3,2-b]thiophene unit is a fundamental building block for synthesizing large, π-extended fused aromatic systems known as thienoacenes. rsc.orgelsevierpure.com Its inherent rigidity and electronic properties are imparted to the larger molecules, making them suitable for applications in organic electronics. rsc.orgrsc.org
A key synthetic strategy involves using the thieno[3,2-b]thiophene moiety as either a central "core" or as peripheral "arm" units in the construction of rigid, star-shaped thienoacenes. rsc.orgrsc.org This is achieved through methods like a four-fold Negishi coupling of a tetrabrominated core with thienyl or thienothienyl zincates, followed by an oxidative cyclodehydrogenation step to yield the final fused structure. rsc.org
Examples of complex molecules synthesized using this building block approach include:
Tetra(5-hexyl)thieno([3,2-b]thieno)anthracene rsc.org
Tetra(5-hexylthieno[3,2-b]thieno)acridine rsc.org
Tetra(5-hexylthieno)benzothieno[3,2-b]benzothiophene rsc.org
Bis rsc.orgbenzothieno[2,3-d;2′,3′-d′] benzo[1,2-b;4,5-b′]-dithiophene (BBTBDT) elsevierpure.com
By incorporating the thieno[3,2-b]thiophene unit, chemists can precisely tune the optoelectronic and solid-state properties of these extended systems, influencing factors like the electronic bandgap and molecular packing, which are critical for device performance. rsc.orgrsc.org
Applications in Medicinal Chemistry and Biological Sciences
G Protein-Coupled Receptor 35 (GPR35) Agonists
The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as a novel class of GPR35 agonists.
Identification and Optimization of Potent GPR35 Agonists
Initial screening of compound libraries using dynamic mass redistribution (DMR) assays in the HT-29 cell line, which natively expresses GPR35, led to the identification of the this compound scaffold as a GPR35 agonist. glpbio.comwikipedia.org Subsequent optimization of this series led to the discovery of highly potent agonists. mdpi.com
One of the most potent compounds identified from these studies is 6-bromo-3-methylthis compound (YE210), which exhibited an EC₅₀ value of 63.7 ± 4.1 nM. wikipedia.orgnih.govossila.com This potency was found to be superior to that of zaprinast, a well-known reference agonist for GPR35. wikipedia.orgnih.gov The agonist activity of these compounds was confirmed to be specific to GPR35 through various assays, including DMR antagonist assays, receptor internalization, and β-arrestin translocation assays. glpbio.comnih.gov
| Compound Name | Reference | Potency (EC₅₀) |
|---|---|---|
| 6-bromo-3-methylthis compound | YE210 | 63.7 ± 4.1 nM wikipedia.orgnih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for GPR35 agonism by this class of compounds. Research has demonstrated the importance of substituents at both the 3- and 6-positions of the thieno[3,2-b]thiophene (B52689) backbone. glpbio.com For instance, while a methyl group at the 3-position and a bromine atom at the 6-position yielded a highly potent agonist (YE210), replacing the 3-methyl group with longer n-alkyl chains resulted in a reduction in both potency and efficacy. glpbio.com
Furthermore, the integrity and size of the heterocyclic backbone are crucial. glpbio.com Expanding the backbone from thieno[3,2-b]thiophene to dithieno[3,2-b:2′,3′-d]thiophene led to a compound with lower potency. glpbio.com These findings highlight that specific substitutions and a compact bicyclic core are key determinants for potent agonist activity at the GPR35 receptor. glpbio.com
Elucidation of the Criticality of the Carboxylic Acid Group for GPR35 Activation
A pivotal finding in the SAR studies of this compound class is the essential role of the carboxylic acid group at the 2-position. glpbio.comossila.com This functional group was found to be critical for the activation of GPR35. glpbio.com When the carboxylic acid was modified, for example, by converting it to an ethyl carboxylate, a significant loss of agonist activity was observed. glpbio.com This suggests a key interaction, likely involving a hydrogen bond or ionic interaction, between the carboxylate moiety and the receptor's binding pocket, which is indispensable for initiating the receptor activation cascade. This observation is consistent with findings for other distinct classes of GPR35 agonists where a carboxylic acid group is also a common feature. ossila.com
Development of Probes for Elucidating GPR35 Biology and Physiology
The optimization of this compound derivatives has been aimed at developing chemical probes to better understand the function of GPR35. mdpi.com Because GPR35 is a poorly characterized receptor, potent and selective agonists are invaluable tools for investigating its signaling pathways and physiological roles. glpbio.com Researchers have focused on optimizing compounds to achieve β-arrestin-biased agonism, which can help dissect the different signaling pathways downstream of receptor activation. mdpi.com For instance, while some compounds were identified as potent agonists, others exhibited high efficacy specifically in causing β-arrestin translocation, making them suitable as specialized probes for studying this particular signaling branch. mdpi.com
Potential Anti-Inflammatory Agents
The GPR35 receptor is expressed in immune cells, and its modulation has been linked to inflammatory processes. sigmaaldrich.comnih.gov Consequently, agonists of this receptor are investigated for their potential anti-inflammatory effects. This compound derivatives have been cataloged under MeSH (Medical Subject Headings) terms as potential anti-inflammatory agents in scientific literature, reflecting their relevance in this therapeutic area. mdpi.com The development of GPR35 agonists from this chemical series is considered a promising starting point for designing new anti-inflammatory drugs. mdpi.com While the broader class of thiophene-containing compounds is known for anti-inflammatory properties, the specific investigation into this compound derivatives as GPR35 agonists provides a targeted mechanism through which they may exert such effects.
DNA Binding Ligands
While direct studies on the DNA binding capabilities of this compound itself are not extensively documented in the reviewed literature, the core thieno[3,2-b]thiophene (TT) structure has been incorporated into molecules designed to interact with DNA. Notably, a thieno[3,2-b]thiophene-linked distamycin A analog has been reported as a DNA binding ligand. This indicates that the rigid, planar, and electron-rich thieno[3,2-b]thiophene scaffold can be a valuable component in the architecture of larger molecules that recognize and bind to specific DNA sequences.
Exploration of Anticancer Attributes
The thieno[3,2-b]thiophene scaffold, and specifically derivatives of this compound, have been a focal point in the exploration for novel anticancer agents. While direct studies on the anticancer properties of the parent compound, this compound, are not extensively detailed in the available research, a significant body of work highlights the potent cytotoxic and antiproliferative activities of its derivatives against various cancer cell lines.
Researchers have synthesized and evaluated numerous series of compounds incorporating the thieno[3,2-b]thiophene core, demonstrating its utility as a pharmacophore in oncology. For instance, derivatives of the isomeric thieno[2,3-b]thiophene (B1266192) have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov One study showcased novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile that exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines. nih.gov Notably, some of these compounds were found to be more potent than the established EGFR inhibitor, erlotinib. nih.gov
Similarly, research into thieno[2,3-d]pyrimidine (B153573) derivatives, which feature a related fused thiophene (B33073) ring system, has yielded compounds with high efficacy against cancer cell lines such as MCF-7 and HepG-2 (hepatocellular carcinoma). nih.gov These findings underscore the potential of the fused thiophene motif in designing selective and potent anticancer agents. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and autophagy in cancer cells. nih.gov
Furthermore, the broader class of thiophene derivatives has been extensively investigated for anticancer effects. Studies on thiophene-2-carboxamide derivatives revealed potent inhibitory activity against various cancer cell lines including HT-29 (colon carcinoma), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast cancer). researchgate.net Another study focused on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent. These compounds demonstrated considerable anticancer activity against the Hep3B liver cancer cell line. mdpi.com The thiophene ring was noted for its critical role in the interaction with tubulin, a key protein involved in cell division. mdpi.com
The following table summarizes the anticancer activity of selected thieno[3,2-b]thiophene-related derivatives:
Table 1: Anticancer Activity of Selected Thieno[3,2-b]thiophene Derivatives and Related Compounds
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-b]thiophene derivatives | MCF-7 (Breast), A549 (Lung) | Showed higher activity than the standard drug erlotinib. Acted as EGFR inhibitors. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7 (Breast), HepG-2 (Liver) | Exhibited high cytotoxic effects and induced apoptosis and autophagy. | nih.gov |
| Thiophene-2-carboxamide derivatives | MCF-7 (Breast), K562 (Leukemia), HepG-2 (Liver), MDA-MB-231 (Breast) | A derivative with a 4-Cl-phenyl ring showed potent inhibitory activity. | researchgate.net |
| Thiophene carboxamide (CA-4 biomimetics) | Hep3B (Liver) | Demonstrated significant anticancer activity, with the thiophene ring playing a crucial role in tubulin binding. | mdpi.com |
| Thieno[2,3-b]pyridine derivatives | CCRF-CEM (Leukemia), CEM/ADR5000 (Multidrug-resistant Leukemia) | Inhibited the growth of both sensitive and multidrug-resistant cancer cells. | researchgate.net |
These studies collectively suggest that the thieno[3,2-b]thiophene moiety is a valuable template for the development of new anticancer therapeutics. The structural rigidity, electron-rich nature, and ability to be readily functionalized allow for the fine-tuning of biological activity and selectivity against various cancer targets.
Thieno[3,2-b]thiophene as a Privileged Scaffold in Drug Discovery
The thieno[3,2-b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a basis for designing a variety of biologically active compounds. The versatility of the thieno[3,2-b]thiophene and related fused thiophene systems is evident from their wide range of pharmacological applications, including but not limited to oncology.
The utility of this scaffold stems from several key features:
Structural Rigidity and Planarity: The fused ring system imparts a rigid and planar geometry to the molecule. This conformational constraint can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.
Electronic Properties: As an electron-rich aromatic system, the thieno[3,2-b]thiophene core can participate in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrophobic interactions. mdpi.com
Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of the benzene ring. Replacing a benzene ring with a thiophene or a thieno[3,2-b]thiophene can modulate a compound's physicochemical properties, such as solubility, metabolism, and target affinity, potentially leading to improved efficacy and a better safety profile. researchgate.net
Synthetic Accessibility: The thieno[3,2-b]thiophene nucleus and its derivatives can be synthesized through various established chemical routes, allowing for the creation of diverse chemical libraries for screening. semanticscholar.org
Beyond its application in anticancer research, the thieno[3,2-b]thiophene scaffold has been explored for other therapeutic purposes. For example, a series of this compound derivatives were optimized as agonists for the G-protein coupled receptor 35 (GPR35), a target for inflammatory diseases. nih.gov This demonstrates the scaffold's ability to interact with different classes of biological targets. The broad biological activities associated with thiophene-containing compounds further cement its status as a privileged structure in drug development. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Pathways for Enhanced Yield and Efficiency
The synthesis of thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives is an area of active research, with a focus on improving efficiency and sustainability. One established method involves the reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with methyl thioglycolate, followed by hydrolysis and other transformations to yield the desired product. arkat-usa.org Another approach starts from 3-bromothiophene (B43185). nih.gov More recent developments aim to overcome the limitations of multi-step syntheses and the use of harsh reagents. mdpi.com
A notable advancement is the development of a step-efficient protocol for producing multisubstituted thieno[3,2-b]thiophenes through the bisulfur cyclization of alkynyl diols. mdpi.com This method offers a more direct route to the core structure. Research is also exploring the synthesis of thieno[3,2-b]thiophenes from 2,5-dicarbonyl 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates, which has shown high yields. mdpi.com These modern approaches are critical for making these compounds more accessible for research and industrial applications.
Rational Design of Advanced Derivatives with Precisely Tailored Electronic and Biological Properties
The versatility of the thieno[3,2-b]thiophene (B52689) scaffold allows for the rational design of derivatives with specific electronic and biological functions. By modifying the core structure with different functional groups, researchers can fine-tune the compound's properties. For instance, the introduction of alkyl chains can improve solubility, a crucial factor for solution-processable organic electronics. nih.gov
In the realm of biological applications, derivatives of this compound have been optimized for agonist activity against the GPR35 receptor. nih.gov This involves creating a series of compounds and evaluating their structure-activity relationship to identify the most potent and efficacious molecules. nih.gov This targeted design approach is essential for developing new therapeutic agents.
Integration into Next-Generation Organic Electronic Devices and Sensing Platforms
Thieno[3,2-b]thiophene-based materials are promising candidates for a variety of organic electronic devices due to their excellent charge transport properties and stability. rsc.orgresearchgate.netacs.org They have been successfully incorporated into:
Organic Field-Effect Transistors (OFETs): Copolymers containing thieno[3,2-b]thiophene have demonstrated high hole mobilities, a key performance metric for OFETs. acs.orgulb.ac.be For example, a copolymer of a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene (B33073) achieved a hole mobility of 1.95 cm² V⁻¹ s⁻¹, which was a record for a polymer-based OFET at the time of the report. acs.org Solution-processable thieno[3,2-b]thiophene-based conducting polymers have also been used to create low-operating voltage OFETs. tandfonline.com
Organic Photovoltaics (OPVs): The narrow bandgap of some thieno[3,2-b]thiophene copolymers makes them suitable for use as donor materials in bulk-heterojunction solar cells. acs.orgulb.ac.be Devices fabricated with a thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer and PC₇₁BM as the acceptor have achieved power conversion efficiencies of 5.4%. acs.org
Electrochromic Devices: Copolymers based on thieno[3,2-b]thiophene have been developed for solution-processable neutral black electrochromism, exhibiting fast switching times and high optical contrast. rsc.org
Sensors: The sensitivity of the electronic properties of these materials to their environment makes them suitable for sensing applications. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative has been used to create a UV-sensitive phototransistor with high photoresponsivity and detectivity. nih.gov
Deepening Understanding of Biological Mechanisms of Action and Specific Receptor Interactions
While the potential of thieno[3,2-b]thiophene derivatives in medicinal chemistry is recognized, a deeper understanding of their biological mechanisms is crucial for their development as therapeutic agents. Research has identified that some derivatives act as agonists for the G protein-coupled receptor 35 (GPR35), an important target for inflammatory diseases. nih.gov Further studies are needed to elucidate the precise interactions between these compounds and their target receptors.
The development of thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar thiophene-based heterocyclic structure, has shown a broad range of pharmacological activities. nuph.edu.ua This suggests that the thieno[3,2-b]thiophene core could also be a scaffold for a variety of bioactive molecules. Future research will likely focus on detailed structure-activity relationship (SAR) studies, molecular modeling, and biochemical assays to map out the specific interactions and downstream signaling pathways affected by these compounds.
Exploration of New Applications in Emerging Technologies and Interdisciplinary Research Areas
The unique properties of thieno[3,2-b]thiophene-based materials open up possibilities for their use in a variety of emerging technologies. Their application in organic electronics is well-established, but new frontiers are being explored. For example, their use as anode materials in lithium-ion batteries is being investigated. mdpi.com The combination of their electronic conductivity and structural diversity makes them attractive for energy storage applications.
Furthermore, the intersection of materials science and biology offers exciting opportunities. The development of biocompatible and biodegradable electronic devices is a growing field, and thieno[3,2-b]thiophene derivatives could play a role in this area. Their potential use in biosensors, for example, combines their electronic properties with the ability to interact with biological molecules.
Addressing Challenges in Solubility and Processability for Broader Practical Utility
A significant hurdle for the widespread application of many thieno[3,2-b]thiophene derivatives is their limited solubility in common organic solvents. nih.gov This poor solubility can hinder their use in solution-based processing techniques, which are often preferred for large-area and low-cost manufacturing of electronic devices.
Researchers are actively addressing this challenge through several strategies:
Chemical Modification: The introduction of flexible alkyl side chains onto the thieno[3,2-b]thiophene backbone is a common and effective method to improve solubility. nih.gov The length and branching of these chains can be tuned to optimize solubility without significantly compromising the electronic properties of the material.
Polymer Formulation: For biomedical applications where aqueous solubility is critical, formulation strategies are being explored. This includes loading the active compound into a polymer matrix to enhance its solubility and bioavailability. nih.gov
Development of Solution-Processable Polymers: The synthesis of copolymers that incorporate the thieno[3,2-b]thiophene unit into a larger, more soluble polymer chain is another successful approach. acs.orgulb.ac.bersc.org This allows for the fabrication of thin films from solution for various electronic applications.
Overcoming these solubility and processability challenges is key to unlocking the full potential of thieno[3,2-b]thiophene-based materials for practical, real-world applications.
Q & A
Q. What are the standard synthetic routes for TTCA, and how are intermediates characterized?
TTCA is synthesized via multistep pathways. A common method involves starting from 3-bromothiophene (A), which undergoes sequential coupling and cyclization reactions to form thieno[3,2-b]thiophene intermediates. For example, Fuller et al. (cited in ) prepared TTCA by decarboxylating esters derived from 3-bromothiophene. Key intermediates (e.g., 2,5-dibromothieno[3,2-b]thiophene) are characterized using ¹H-/¹³C-NMR (chemical shifts for aromatic protons and carboxyl groups) and GC-MS (molecular ion peaks at m/z 184.23 for TTCA) .
Q. What safety protocols are critical when handling TTCA in laboratory settings?
TTCA requires strict safety measures due to its irritant properties (H315, H319, H335 ):
- Respiratory protection : Use fume hoods and N95 masks to avoid inhalation of dust.
- Skin/eye protection : Wear nitrile gloves (tested for chemical compatibility) and safety goggles.
- Waste disposal : Collect residues in sealed containers to prevent environmental release .
Contaminated clothing must be washed before reuse, and spills should be swept into inert containers .
Q. How is TTCA’s purity validated, and what analytical methods are employed?
Purity is confirmed via:
- HPLC (>98% purity, as per TCI specifications ).
- Melting point analysis (217–220°C for derivatives ).
- Spectroscopic techniques : IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (thiophene ring protons at δ 6.8–7.5 ppm) .
Advanced Research Questions
Q. How can synthetic yields of TTCA derivatives be optimized for drug discovery?
Yield optimization strategies include:
- Catalyst selection : Vanadium (VO(acac)₂) or molybdenum (Mo(CO)₆) catalysts improve carboxylation efficiency in thiophene reactions .
- Reaction conditions : Elevated temperatures (50–250°C) and inert atmospheres reduce side reactions .
For GPR35 agonist studies, substituting the thieno[3,2-b]thiophene backbone with electron-withdrawing groups (e.g., -COOH) enhances receptor binding affinity .
Q. What computational methods predict TTCA’s conformational stability and electronic properties?
- Semi-empirical methods (AM1/MNDO) : Predict planar conformations with low rotational barriers (~2 kcal/mol for substituents).
- CNDO/S : Models π→π* transitions (~280–320 nm), critical for semiconductor applications .
These studies highlight TTCA’s suitability for organic electronics due to its fused heterocyclic structure and extended π-conjugation .
Q. How do structural modifications of TTCA impact its performance in organic field-effect transistors (OFETs)?
Key modifications include:
- Alkyl chain addition : Improves solubility and film morphology (e.g., vacuum-deposited TTCA derivatives achieve hole mobilities >0.1 cm²/V·s ).
- Backbone fusion : Thieno[3,2-b]thiophene derivatives exhibit lower band gaps (~1.5–2.0 eV) than thiophene analogues, enhancing charge transport .
Performance is validated via AFM (film roughness <5 nm) and XRD (crystallinity analysis) .
Q. How can contradictory data on TTCA’s reactivity be resolved in cross-coupling reactions?
Discrepancies in reaction outcomes (e.g., Suzuki coupling yields) may arise from:
- Catalyst poisoning : Thiophene sulfur atoms can deactivate Pd catalysts. Use ligand-free conditions or Cu-mediated Ullmann couplings to mitigate this .
- Substituent effects : Electron-deficient TTCA derivatives react faster in nucleophilic aromatic substitutions. Compare in situ IR data to track reaction progress .
Key Research Gaps
- Toxicological data : DNEL/DMEL values for TTCA are unavailable, necessitating in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Biological targets : Mechanism of action in GPR35 agonism requires molecular docking studies and in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
